3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Overview
Description
3-(Trifluoromethyl)-1-azabicyclo[222]octan-3-ol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a bicyclic structure
Mechanism of Action
Target of Action
While the specific targets of this compound are not known, azabicyclo octanes like 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used in organic synthesis as weak Lewis bases . They can act as catalysts for a series of organic reactions .
Mode of Action
The mode of action of azabicyclo octanes generally involves their basic, nucleophilic, and catalytic properties . They can facilitate reactions by acting as a base, catalyst, or reagent .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found in many fda-approved drugs and exhibit numerous pharmacological activities .
Pharmacokinetics
The solubility of similar compounds like dabco in various solvents has been reported .
Result of Action
Azabicyclo octanes can facilitate a variety of organic reactions, potentially leading to the synthesis of various useful compounds .
Action Environment
The action of azabicyclo octanes can be influenced by various factors, including the presence of other reagents, the solvent used, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the trifluoromethyl group.
Cyclization reactions: to form the bicyclic structure.
Reduction reactions: to achieve the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required for the synthesis. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and electrophiles such as trifluoromethyl iodide (CF₃I) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Production of alcohols or amines.
Substitution: Generation of trifluoromethylated derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various synthetic pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with biological targets in a specific manner.
Medicine: In the pharmaceutical industry, this compound can be used as a precursor for the development of new drugs. Its trifluoromethyl group can improve the pharmacokinetic properties of drug molecules, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: this compound is also used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Trifluoromethylated Bicyclo[2.2.2]octanes: These compounds share a similar bicyclic structure but may differ in the position or type of substituents.
Trifluoromethylated Azabicycles: These compounds have a similar azabicyclic core but may vary in the functional groups attached.
Uniqueness: 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to its specific combination of a trifluoromethyl group and a bicyclic structure. This combination provides distinct chemical properties that are not found in other similar compounds, making it valuable for specialized applications.
Properties
IUPAC Name |
3-(trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-12-3-1-6(7)2-4-12/h6,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKNKYWGDJSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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